molecular formula C14H12N2O2 B1197695 1,10-Phenanthroline-2,9-diyldimethanol CAS No. 78831-36-4

1,10-Phenanthroline-2,9-diyldimethanol

Cat. No. B1197695
CAS RN: 78831-36-4
M. Wt: 240.26 g/mol
InChI Key: IEPOQNOTFLXUPQ-UHFFFAOYSA-N
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Patent
US04859777

Procedure details

To a mixture of 2.0 g of dialdehyde 26 in 40 mL of DMF and 5 Ml of ethanol was added 800 mg of NaBH4. The solution was stirred 6 hours at 30° C. then 5 mL of acetone was added. The solvent was removed under vacuum and the residue recrystallized from 50 mL of H2O to yield 1.7 g of diol (27). 1H NMR (DMSO-d6) 4.7 (s, 4H); 5.45 (broad s, 2H); 7.6 (ABq, 2H); 7.7 (s, 2H); 8.25 (ABq, 2H).
Name
dialdehyde
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:16]=[CH:15][C:14]2[CH:13]=[CH:12][C:11]3[C:6](=[N:7]N(C=O)[CH2:9][CH:10]=3)[C:5]=2C=1)=[O:2].[CH2:19]([OH:21])[CH3:20].[BH4-].[Na+].CC(C)=O.C[N:29](C=O)C>>[OH:21][CH2:19][C:20]1[CH:9]=[CH:10][C:11]2[C:6](=[C:5]3[C:14](=[CH:13][CH:12]=2)[CH:15]=[CH:16][C:3]([CH2:1][OH:2])=[N:29]3)[N:7]=1 |f:2.3|

Inputs

Step One
Name
dialdehyde
Quantity
2 g
Type
reactant
Smiles
C(=O)C1=CC=2C3=NN(CC=C3C=CC2C=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The solution was stirred 6 hours at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from 50 mL of H2O

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC1=NC2=C3N=C(C=CC3=CC=C2C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.